Cas no 2228769-18-2 (3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine)

3-(2-Bromo-3-methoxyphenyl)-3-fluoropropan-1-amine is a fluorinated aromatic amine derivative with a bromo-methoxy substitution pattern on the phenyl ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its unique structural features, which include a fluorine atom and a bromine substituent, offering potential reactivity for further functionalization. The presence of both electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) groups on the aromatic ring may influence its electronic properties, making it a versatile intermediate for the development of bioactive molecules or materials. Its amine functionality also allows for derivatization into amides, sulfonamides, or other nitrogen-containing compounds.
3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine structure
2228769-18-2 structure
Product name:3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine
CAS No:2228769-18-2
MF:C10H13BrFNO
MW:262.118725538254
CID:6428553
PubChem ID:165798146

3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine
    • EN300-1922452
    • 2228769-18-2
    • Inchi: 1S/C10H13BrFNO/c1-14-9-4-2-3-7(10(9)11)8(12)5-6-13/h2-4,8H,5-6,13H2,1H3
    • InChI Key: HZMUGXZRMSKTML-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CC=1C(CCN)F)OC

Computed Properties

  • Exact Mass: 261.01645g/mol
  • Monoisotopic Mass: 261.01645g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų
  • XLogP3: 2.2

3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1922452-10.0g
3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine
2228769-18-2
10g
$6635.0 2023-05-31
Enamine
EN300-1922452-1.0g
3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine
2228769-18-2
1g
$1543.0 2023-05-31
Enamine
EN300-1922452-5.0g
3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine
2228769-18-2
5g
$4475.0 2023-05-31
Enamine
EN300-1922452-0.05g
3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine
2228769-18-2
0.05g
$1308.0 2023-09-17
Enamine
EN300-1922452-1g
3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine
2228769-18-2
1g
$1557.0 2023-09-17
Enamine
EN300-1922452-5g
3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine
2228769-18-2
5g
$4517.0 2023-09-17
Enamine
EN300-1922452-10g
3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine
2228769-18-2
10g
$6697.0 2023-09-17
Enamine
EN300-1922452-2.5g
3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine
2228769-18-2
2.5g
$3051.0 2023-09-17
Enamine
EN300-1922452-0.1g
3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine
2228769-18-2
0.1g
$1371.0 2023-09-17
Enamine
EN300-1922452-0.5g
3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine
2228769-18-2
0.5g
$1495.0 2023-09-17

Additional information on 3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine

Professional Introduction to 3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine (CAS No. 2228769-18-2)

3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine, with the CAS number 2228769-18-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a promising candidate for various biological and chemical applications. The presence of both bromo and fluorine substituents in its molecular framework contributes to its distinct reactivity and potential utility in synthetic chemistry.

The structural motif of 3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine consists of a phenyl ring substituted with a bromine atom at the 2-position and a methoxy group at the 3-position, coupled with a fluorine-containing side chain. This arrangement not only imparts specific electronic properties but also opens up avenues for further functionalization. The compound's amine functionality at the terminal position of the propan chain further enhances its versatility, allowing for diverse chemical transformations and interactions with biological targets.

In recent years, there has been a growing interest in developing novel molecules that can modulate biological pathways effectively. The combination of bromo and fluorine substituents in 3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine makes it an attractive scaffold for drug discovery. These elements are well-known for their ability to influence molecular interactions, thereby enhancing binding affinity and selectivity. For instance, the bromine atom can serve as a handle for further chemical modifications, while the fluorine atom can improve metabolic stability and pharmacokinetic properties.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. Fluorine atoms can significantly alter the pharmacological profile of molecules by affecting their lipophilicity, solubility, and binding affinity to biological targets. The presence of a fluorine atom in 3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine is particularly noteworthy, as it suggests potential benefits in terms of drug-like properties. This compound may be explored as a lead structure for developing new therapeutic agents targeting various diseases.

The methoxy group in the phenyl ring also plays a crucial role in determining the chemical behavior of this compound. Methoxy-substituted aromatic compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The methoxy group can influence electronic distribution within the molecule, affecting its reactivity and interaction with biological receptors. This feature makes 3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine a valuable candidate for further investigation in drug discovery.

One of the most compelling aspects of this compound is its potential application in synthetic chemistry. The presence of multiple reactive sites—such as the amine group, bromine atom, and fluorine-substituted side chain—provides numerous opportunities for chemical modification. Researchers can exploit these functional groups to design derivatives with enhanced biological activity or improved pharmacokinetic profiles. Such flexibility is crucial for developing novel drugs that meet stringent pharmaceutical requirements.

The synthesis of 3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired molecular framework. The successful synthesis of this compound underscores the growing capability in medicinal chemistry to create complex molecules with tailored properties.

In conclusion, 3-(2-bromo-3-methoxyphenyl)-3-fluoropropan-1-amine (CAS No. 2228769-18-2) represents a significant advancement in pharmaceutical research. Its unique structural features, combined with its potential for further functionalization, make it a valuable asset for drug discovery efforts. The integration of modern synthetic methodologies and an understanding of fluorinated compounds' pharmacological significance positions this molecule as a promising candidate for future therapeutic applications.

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd